molecular formula C12H21NO2S B13623789 Ethyl 2-isothiocyanato-2-methyloctanoate

Ethyl 2-isothiocyanato-2-methyloctanoate

Cat. No.: B13623789
M. Wt: 243.37 g/mol
InChI Key: XIODYEOKMNWKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-isothiocyanato-2-methyloctanoate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an ethyl ester of 2-methyloctanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothiocyanates, including ethyl 2-isothiocyanato-2-methyloctanoate, typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base, followed by desulfurization . One common method involves the formation of a dithiocarbamate intermediate, which is then decomposed to yield the isothiocyanate product. This process can be carried out under mild conditions and is suitable for both aliphatic and aromatic amines .

Industrial Production Methods: Industrial production of isothiocyanates often employs similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. Cyanuric acid is sometimes used as a desulfurylation reagent in these processes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-isothiocyanato-2-methyloctanoate can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.

    Solvents: Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.

Major Products:

    Thioureas: Reaction with primary amines.

    Carbamates: Reaction with alcohols.

Mechanism of Action

The mechanism of action of ethyl 2-isothiocyanato-2-methyloctanoate involves the interaction of the isothiocyanate group with biological molecules. The compound can modify proteins by reacting with thiol groups, leading to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . This mechanism underlies its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-isothiocyanato-2-methyloctanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ethyl ester group enhances its solubility and reactivity compared to other isothiocyanates .

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

ethyl 2-isothiocyanato-2-methyloctanoate

InChI

InChI=1S/C12H21NO2S/c1-4-6-7-8-9-12(3,13-10-16)11(14)15-5-2/h4-9H2,1-3H3

InChI Key

XIODYEOKMNWKFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(=O)OCC)N=C=S

Origin of Product

United States

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